
2-Azido-4-bromobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-4-bromobenzonitrile is an organic compound with the molecular formula C7H3BrN4 It is a derivative of benzonitrile, where the benzene ring is substituted with azido and bromo groups at the 2 and 4 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-4-bromobenzonitrile typically involves the introduction of azido and bromo groups onto a benzonitrile core. One common method is the nucleophilic substitution reaction where 4-bromobenzonitrile is treated with sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides.
Análisis De Reacciones Químicas
Types of Reactions: 2-Azido-4-bromobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, leading to the formation of triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (DMSO, CH3CN).
Cycloaddition: Copper(I) catalysts, heat.
Reduction: LiAlH4, palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction of the azido group.
Aplicaciones Científicas De Investigación
2-Azido-4-bromobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the formation of heterocycles like triazoles.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Azido-4-bromobenzonitrile largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a dipole, reacting with alkynes or alkenes to form triazoles. In reduction reactions, the azido group is converted to an amine, releasing nitrogen gas in the process. These reactions often involve the formation and breaking of covalent bonds, facilitated by catalysts or reducing agents.
Comparación Con Compuestos Similares
4-Bromobenzonitrile: Lacks the azido group, making it less reactive in certain types of chemical reactions.
2-Azidobenzonitrile: Similar structure but without the bromine substituent, affecting its reactivity and applications.
2-Azido-4-chlorobenzonitrile: Similar to 2-Azido-4-bromobenzonitrile but with a chlorine substituent instead of bromine, which can influence its chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of both azido and bromo groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H3BrN4 |
|---|---|
Peso molecular |
223.03 g/mol |
Nombre IUPAC |
2-azido-4-bromobenzonitrile |
InChI |
InChI=1S/C7H3BrN4/c8-6-2-1-5(4-9)7(3-6)11-12-10/h1-3H |
Clave InChI |
IYVJFEHZDYUJNY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)N=[N+]=[N-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


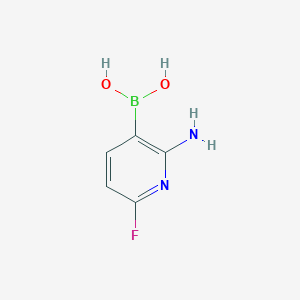
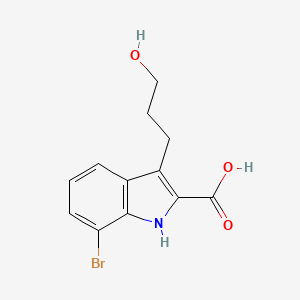



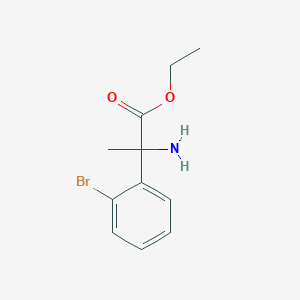
![Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride](/img/structure/B15299317.png)
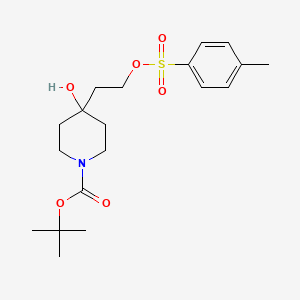
![{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15299332.png)
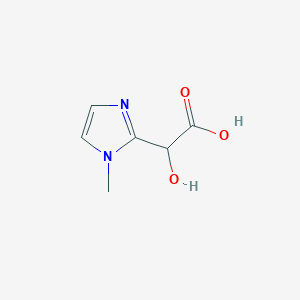
![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B15299338.png)


![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(ethylamino)propanoic acid](/img/structure/B15299363.png)
